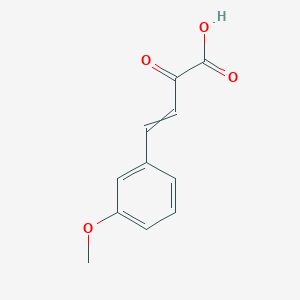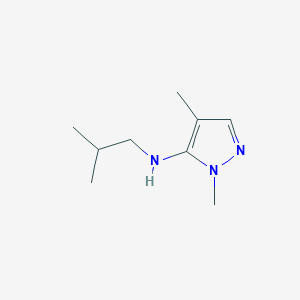
N-butyl-1,5-dimethyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butil-1,5-dimetil-1H-pirazol-3-amina es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son anillos de cinco miembros que contienen dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-butil-1,5-dimetil-1H-pirazol-3-amina típicamente implica la ciclización de precursores apropiados. Un método común es la reacción de compuestos 1,3-dicarbonílicos con derivados de hidrazina en condiciones ácidas o básicas . La reacción puede ser catalizada por varios agentes, incluyendo yodo o catalizadores metálicos, para mejorar el rendimiento y la selectividad .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos por lotes a gran escala o procesos de flujo continuo. La elección del método depende de factores como el costo, la eficiencia y el impacto ambiental. Las condiciones sin disolventes y los principios de la química verde a menudo se emplean para minimizar los residuos y reducir el uso de reactivos peligrosos .
Análisis De Reacciones Químicas
Tipos de reacciones: N-butil-1,5-dimetil-1H-pirazol-3-amina se somete a diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción suelen implicar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas o hidracinas .
4. Aplicaciones en investigación científica
N-butil-1,5-dimetil-1H-pirazol-3-amina tiene varias aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: Se utiliza en la producción de agroquímicos, colorantes y polímeros
Aplicaciones Científicas De Investigación
N-butyl-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
El mecanismo de acción de N-butil-1,5-dimetil-1H-pirazol-3-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos uniéndose a sus sitios activos o alterando su conformación . Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Compuestos similares:
- 5-amino-1,3-dimetilpirazol
- 3-(terc-butil)-N-(4-metoxibencil)-1-metil-1H-pirazol-5-amina
- N,N-dimetil-3,5-dinitro-1H-pirazol-4-amina .
Comparación: N-butil-1,5-dimetil-1H-pirazol-3-amina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
- 5-amino-1,3-dimethylpyrazole
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .
Comparison: N-butyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-butyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
Clave InChI |
CANKNKNXOUJWTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NN(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)

![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)
carbohydrazide](/img/structure/B11728548.png)
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)
